Introduction: A Key Heterocyclic Scaffold for Modern Drug Discovery
Introduction: A Key Heterocyclic Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroquinoline for Advanced Research and Development
7-Bromo-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Identified by its CAS Number 114744-51-3 , this molecule serves as a crucial and versatile building block for the synthesis of complex pharmaceutical agents.[1][2] Its rigid, saturated heterocyclic core, combined with the synthetically tractable bromine handle on the aromatic ring, makes it an ideal starting point for introducing molecular diversity and tailoring compounds toward specific biological targets.
It is critical to distinguish this compound from its structural isomer, 7-Bromo-1,2,3,4-tetrahydroiso quinoline (CAS No. 17680-55-6).[3] While both are valuable synthons, their distinct nitrogen placement within the heterocyclic ring leads to fundamentally different chemical reactivity and spatial arrangement of substituents, resulting in unique applications and derivatives. This guide will focus exclusively on the quinoline isomer, providing a comprehensive overview of its properties, synthesis, characterization, and application.
Part 1: Physicochemical and Structural Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection for reactions, and appropriate analytical methods for characterization.
| Property | Value | Source(s) |
| CAS Number | 114744-51-3 | [1][2] |
| Molecular Formula | C₉H₁₀BrN | [1][2] |
| Molecular Weight | 212.09 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 68-69 °C (for Hydrochloride Salt) | [4] |
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroquinoline | [1] |
| SMILES | C1CC2=C(C=C(C=C2)Br)NC1 | [1] |
| InChI Key | DRVWZEWZXCZNAR-UHFFFAOYSA-N | [1][2] |
Note: The melting point for the free base is not consistently reported in surveyed literature; the value provided is for the more commonly cited hydrochloride salt.
Part 2: Synthesis and Mechanistic Rationale
The most direct and widely applicable method for synthesizing 7-Bromo-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of its aromatic precursor, 7-bromoquinoline. This method is noted for its high efficiency and regioselectivity, reducing only the nitrogen-containing heterocyclic ring while leaving the benzene ring and the carbon-bromine bond intact under controlled conditions.
Workflow for the Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline
Caption: Synthesis workflow from quinoline to the target compound.
Representative Experimental Protocol: Catalytic Hydrogenation
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure adaptability and troubleshooting.
Objective: To selectively reduce the pyridinyl ring of 7-bromoquinoline.
Reagents & Equipment:
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7-Bromoquinoline (1.0 eq)
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10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-5 mol% Pd)
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Ethanol (or Acetic Acid), reagent grade (approx. 10-20 mL per gram of substrate)
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Hydrogen (H₂) gas, high purity
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Parr hydrogenation apparatus or similar high-pressure reactor
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Celite™ or other filtration aid
Step-by-Step Methodology:
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Reactor Preparation: The high-pressure reactor is meticulously cleaned and dried. All fittings are checked for integrity. Causality: Ensuring a leak-proof system is paramount for safety and for maintaining the positive hydrogen pressure required for the reaction to proceed efficiently.
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Charging the Reactor: To the reactor vessel, add 7-bromoquinoline followed by the solvent (Ethanol). The vessel is gently swirled to dissolve the substrate. Finally, the 10% Pd/C catalyst is added as a slurry in a small amount of the reaction solvent. Causality: Adding the solid catalyst last as a slurry minimizes the risk of airborne catalyst dust (which is flammable) and ensures it is well-dispersated in the reaction mixture. Ethanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis. Acetic acid can sometimes accelerate the reaction for heterocyclic systems and may be used as an alternative or co-solvent.
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Inerting the Atmosphere: The reactor is sealed and purged multiple times with an inert gas (Nitrogen or Argon) before introducing hydrogen. Causality: This critical step removes all oxygen from the reactor headspace. The combination of hydrogen gas and a pyrophoric catalyst like Pd/C can be explosive in the presence of oxygen.
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Hydrogenation Reaction: The system is pressurized with hydrogen gas to the target pressure (typically 50-100 psi). The reaction mixture is stirred vigorously and may be gently heated (e.g., 25-50 °C) to increase the reaction rate. The reaction progress is monitored by observing the drop in hydrogen pressure or by TLC/LC-MS analysis of aliquots. Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase and to the surface of the heterogeneous catalyst. The palladium surface is where the catalytic cycle occurs: H₂ is adsorbed and dissociates into active hydrogen atoms, which are then transferred to the adsorbed quinoline substrate.
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Work-up and Isolation: Upon completion, the reactor is cooled and the hydrogen pressure is carefully vented. The system is purged again with inert gas. The reaction mixture is then filtered through a pad of Celite™ to remove the Pd/C catalyst. The filter cake is washed with additional solvent. Causality: Filtering through Celite™ prevents the fine, black palladium particles from passing through the filter paper, ensuring a clean filtrate. The inert gas purge before opening the reactor is a final safety measure.
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Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude solid or oil is then purified, typically by recrystallization or column chromatography, to yield pure 7-Bromo-1,2,3,4-tetrahydroquinoline.
Part 3: Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this validation.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on data for structurally similar compounds, such as the 6-bromo isomer, the following characteristic signals are expected for 7-Bromo-1,2,3,4-tetrahydroquinoline:[5]
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Aromatic Protons (δ 6.5-7.0 ppm): The aromatic region will confirm the substitution pattern. One would expect three distinct signals: a doublet for the H-5 proton, a doublet of doublets for the H-6 proton, and another doublet for the H-8 proton.
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Amine Proton (δ ~3.5-4.5 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be variable and concentration-dependent.
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Aliphatic Protons (δ 1.8-3.4 ppm):
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-CH₂-N- (C2): A triplet at approximately δ 3.2-3.4 ppm.
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Ar-CH₂- (C4): A triplet at approximately δ 2.7-2.9 ppm.
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-CH₂-CH₂- (C3): A multiplet (quintet or sextet) around δ 1.8-2.0 ppm, showing coupling to both C2 and C4 protons.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For a bromine-containing compound, the most diagnostic feature is the isotopic pattern of the molecular ion.
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Molecular Ion (M⁺): Bromine has two abundant, stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity:
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M⁺ peak: at m/z 211 (corresponding to C₉H₁₀⁷⁹BrN)
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M+2 peak: at m/z 213 (corresponding to C₉H₁₀⁸¹BrN)
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-
The presence of this characteristic 1:1 doublet is conclusive evidence of a molecule containing a single bromine atom.
Part 4: Applications in Medicinal Chemistry
7-Bromo-1,2,3,4-tetrahydroquinoline is not an end product but a high-value intermediate. The bromine atom serves as a versatile functional handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of compound libraries for screening.
Case Study: Intermediate for Aldosterone Synthase (CYP11B2) Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of aldosterone synthase (CYP11B2).[6] Over-activation of this enzyme leads to excess aldosterone, a key factor in the pathophysiology of hypertension, heart failure, and renal disease.
The development workflow leverages the 7-bromo position for a key Suzuki coupling reaction to install an aryl or heteroaryl group, a common motif in many CYP11B2 inhibitors.
Drug Development Value Chain
Caption: Role of 7-Bromo-1,2,3,4-tetrahydroquinoline in a drug discovery pipeline.
This pathway demonstrates how the initial building block is strategically modified to build a complex molecule with a specific pharmacological profile, highlighting its value in accelerating the discovery of new therapeutics.
Part 5: Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential for laboratory safety.
GHS Hazard Classification
| Hazard Class | Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
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Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
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Storage
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Store in a tightly sealed container.
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Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
7-Bromo-1,2,3,4-tetrahydroquinoline (CAS 114744-51-3) is a foundational building block for advanced chemical synthesis. Its well-defined physicochemical properties, straightforward and high-yield synthesis via catalytic hydrogenation, and, most importantly, its proven utility in the construction of pharmaceutically relevant molecules make it an indispensable tool for researchers in drug discovery. A thorough understanding of its handling, characterization, and synthetic potential, as outlined in this guide, empowers scientists to leverage this versatile intermediate to its fullest extent in the pursuit of novel therapeutics.
References
- Alfa Chemistry. (n.d.). CAS 17680-55-6 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
- BLD Pharm. (n.d.). 220247-73-4 | 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13865047, 7-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10729255, 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link].
- Dae-Kee, K., et al. (2009). 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2. Google Patents. WO2009135651A1.
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ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link].
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link].
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